molecular formula C12H9F3N2O2S B2917540 N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide CAS No. 2372753-22-3

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide

Cat. No. B2917540
CAS RN: 2372753-22-3
M. Wt: 302.27
InChI Key: VEBRKBQTEDYHGI-UHFFFAOYSA-N
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Description

N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide, also known as TFP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFP is a potent inhibitor of several enzymes and has been used in various biochemical and physiological studies.

Scientific Research Applications

Catalytic Applications

A study discussed the synthesis and application of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in base-free transfer hydrogenation of ketones using Cp*Ir(pyridinesulfonamide)Cl pre-catalysts. These compounds, alongside air-stable complexes, demonstrated efficient catalysis under mild conditions without the need for basic additives, highlighting their potential in green chemistry and sustainable processes (A. Ruff, C. Kirby, B. Chan, Abby R. O'Connor, 2016).

Antimicrobial and Anticancer Activities

N-Pyridin-3-yl-benzenesulfonamide has shown significant antimicrobial activity against various bacteria, indicating its potential as a basis for developing new antimicrobial agents (A.O. Ijuomah, D. C. Ike, M. Obi, 2022). Moreover, novel indenopyridine derivatives, including N-[6-(Trifluoromethyl)pyridin-2-yl]benzenesulfonamide analogs, have been synthesized and shown to exhibit potent anticancer activity against breast cancer cell lines, suggesting their promise in cancer therapy (M. Ghorab, M. Al-Said, 2012).

Molecular and Supramolecular Structures

Research on N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide has contributed to understanding their molecular and supramolecular structures. These studies offer insights into their potential ligand properties for metal coordination, impacting fields like catalysis and materials science (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Synthetic Methodologies and Chemical Properties

The synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety using DMAP-catalyzed reactions showcases the versatility of this compound and related compounds in organic synthesis. This research underscores their utility in creating complex molecules with potential pharmacological activities (M. Khashi, A. Davoodnia, J. Chamani, 2014).

Exploration of Antimicrobial Potentials

A library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety and trifluoromethyl group demonstrated significant in vitro antibacterial and antifungal activities. These findings highlight the compound's role in developing new antimicrobial agents with potential application in combating resistant microbial strains (Navneet Chandak, Satish Kumar, Pawan Kumar, C. Sharma, K. R. Aneja, P. Sharma, 2013).

properties

IUPAC Name

N-[6-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)10-7-4-8-11(16-10)17-20(18,19)9-5-2-1-3-6-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBRKBQTEDYHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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